molecular formula C6H5F3OS B2911541 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol CAS No. 35304-68-8

2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol

Cat. No. B2911541
CAS RN: 35304-68-8
M. Wt: 182.16
InChI Key: HFMKQZZXASNEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol” is a chemical compound with the CAS Number: 35304-68-8 . It has a molecular weight of 183.17 . The IUPAC name for this compound is 2,2,2-trifluoro-1-(1H-1lambda3-thiophen-2-yl)ethan-1-ol .


Molecular Structure Analysis

The InChI code for “2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol” is 1S/C6H6F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5,10-11H . The InChI key is ABVVCSIFOFBIPM-UHFFFAOYSA-N .

It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Optical Resolution and Enantioselectivity Studies

  • Enzymatic Optical Resolution : The optical resolution of various 2,2,2-trifluoro-1-aryl ethanols, related to 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol, was achieved through lipase-catalyzed enantioselective acetylation. This process resulted in the separation of S-acetates and R-alcohols, demonstrating the potential of enzymatic methods in achieving optical resolution of such compounds (Kato et al., 1995).

  • Kinetic Resolution via Enantioselective Acylation : A study on the kinetic resolution of a series of 2,2,2-trifluoro-1-aryl ethanol through enantioselective acylation using a specific catalyst showed the potential of this method in preparing enantiomerically pure forms of these compounds (Qing Xu et al., 2009).

Chemical Synthesis and Characterization

  • Chemoenzymatic Synthesis : The chemical synthesis of 1‐aryl‐2,2,2‐trifluoroethanones and their subsequent bioreduction using alcohol dehydrogenases highlights a method for obtaining enantiomerically pure alcohols. This approach is significant for compounds like 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol (González-Martínez et al., 2019).

  • Trifluoromethylation and Difluorination Studies : Research on the trifluoromethylation and difluorination of substituted aromatic aldehydes to yield various 2,2,2-trifluoro-1-aryl ethanols and related compounds offers insights into the synthesis and potential applications of such fluorinated alcohols (R. Singh et al., 2001).

Applications in Material Science

  • Synthesis of Dyes : The synthesis of difluorobora-s-diazaindacene dyes using 2,2,2-trifluoro-1-aryl ethanols as intermediates demonstrates the utility of these compounds in developing new dyes with specific optical properties (Sobenina et al., 2013).

  • Electrochromic Materials : Studies on the electrochemical polymerization of derivatives of thiophene substituted 2,2,2-trifluoro ethanols, such as octanoic acid 2-thiophen-3-yl-ethyl ester, have contributed to the development of new electrochromic materials with potential applications in display technologies and smart windows (Sacan et al., 2006).

Safety And Hazards

The safety information for “2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol” is available in its Material Safety Data Sheet (MSDS) . It’s important to refer to the MSDS for detailed safety and handling information.

properties

IUPAC Name

2,2,2-trifluoro-1-thiophen-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMKQZZXASNEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol

Synthesis routes and methods

Procedure details

According to Reference Example 8-2, by use of thiophene-2-carbaldehyde (300 mg, 2.67 mmol) dissolved in tetrahydrofuran (4.5 mL) and N,N-dimethylformamide (1.5 mL), potassium carbonate (74 mg, 0.53 mmol) and (trifluoromethyl)trimethylsilane (0.772 mL, 5.34 mmol), the mixture was stirred and reacted at room temperature for 16 hours. Then, purification by extraction gave 2,2,2-trifluoro-1-(thiophen-2-yl)ethanol (Compound DN) (378 mg, yield: 78%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Quantity
74 mg
Type
reactant
Reaction Step Three
Quantity
0.772 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
3
Citations
Q Sha, Y Wei - Synthesis, 2014 - thieme-connect.com
A one-pot procedure for the synthesis of trisubstituted alkenes from N-tosylhydrazones and alcohols is reported. This procedure combines the aerobic oxidation reaction and Wittig …
Number of citations: 5 www.thieme-connect.com
H Kawai, Z Yuan, E Tokunaga, N Shibata - scholar.archive.org
All reactions were performed in oven-dried glassware under a positive pressure of nitrogen. Solvents were transferred via syringe and were introduced into the reaction vessels though …
Number of citations: 0 scholar.archive.org
M Abid, B Török - Tetrahedron: Asymmetry, 2005 - Elsevier
The determination of the enantiomeric composition of α-trifluoromethylated-hydroxyl compounds using cinchona alkaloids as chiral selectors is described. The interaction between the …
Number of citations: 37 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.